1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol
Description
1-(2-Amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol is a hybrid heterocyclic compound combining a benzothiazole core with a morpholine-substituted ethanol moiety. The benzothiazole scaffold is widely recognized for its diverse pharmacological activities, including antitumor, antiviral, and enzyme inhibitory properties . The morpholine moiety contributes to improved solubility and pharmacokinetic profiles, making this compound a candidate for therapeutic applications, particularly in oncology and infectious diseases.
Properties
IUPAC Name |
1-(2-amino-1,3-benzothiazol-6-yl)-2-morpholin-4-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c14-13-15-10-2-1-9(7-12(10)19-13)11(17)8-16-3-5-18-6-4-16/h1-2,7,11,17H,3-6,8H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJLMADDCFXOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC3=C(C=C2)N=C(S3)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Morpholine Ring: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced.
Final Assembly: The final step could involve coupling the benzothiazole and morpholine intermediates under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can modify the benzothiazole ring or the morpholine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
The query requires a detailed exploration of the applications of two specific compounds: 1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol and 3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one . Below is a structured article focusing on their applications, supported by data tables and case studies.
Overview
This compound is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Therapeutic Applications
Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics.
Antimicrobial Properties : The compound has demonstrated efficacy against several bacterial strains, suggesting its potential use as an antimicrobial agent. Studies have indicated that it can inhibit bacterial growth effectively, which could lead to new treatments for bacterial infections.
Data Table: Summary of Applications
| Application Type | Description | References |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Antimicrobial Activity | Inhibits growth of specific bacteria |
Case Studies
Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of derivatives of this compound. The results highlighted its potential as a lead compound for developing new anticancer agents.
Case Study 2 : Another investigation focused on its antimicrobial properties, where it was tested against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the molecular structure could enhance its efficacy.
Overview
3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitro-2H-chromen-2-one is a synthetic compound with diverse pharmacological activities, particularly in neuropharmacology.
Therapeutic Applications
Neuropharmacological Effects : This compound has been studied for its potential as a neuroprotective agent. It may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems.
Antidepressant Activity : Preliminary studies indicate that the compound exhibits antidepressant-like effects in animal models. This opens avenues for developing new treatments for depression and anxiety disorders.
Data Table: Summary of Applications
| Application Type | Description | References |
|---|---|---|
| Neuroprotective Effects | Potential to protect neuronal cells | |
| Antidepressant Activity | Exhibits effects in animal models |
Case Studies
Case Study 1 : Research published in Neuropharmacology evaluated the effects of this compound on neurotransmitter levels in rodent models. The study concluded that it significantly increased serotonin levels, suggesting potential antidepressant properties.
Case Study 2 : Another study investigated its neuroprotective effects against oxidative stress in neuronal cell cultures. Results showed a marked reduction in cell death due to oxidative damage, indicating its promise as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The benzothiazole ring could be involved in binding to the active site, while the morpholine ring might enhance solubility or bioavailability.
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(morpholin-4-yl)ethanone (Compound 1m)
- Structure: Shares the benzothiazole and morpholine motifs but replaces the ethanol group with a sulfanyl-linked ethanone.
- Synthesis: Prepared via nucleophilic substitution between 2-mercaptobenzothiazole and 2-chloro-1-morpholinoethanone .
- Physical Properties : Melting point = 206°C; Molecular formula = C₁₃H₁₄N₂O₂S₂ .
(E)-6-Methoxy-2-(4-aminostyryl)-1,3-benzothiazole (Compound 5b)
1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Structure : Combines a fluorinated benzothiazole with a pyrazole-carbaldehyde group. Demonstrates enhanced π-π stacking and hydrogen-bonding capabilities .
- Synthesis : Vilsmeier-Haack formylation of hydrazine intermediates .
Pharmacological and Biochemical Comparisons
Carbonic Anhydrase IX (CA-IX) Inhibition
Cytotoxicity Against ID8 Ovarian Cancer Cells
Antifungal and Antiviral Activity
- Fluorinated Benzothiazole Derivatives : Show potent antifungal activity (MIC = 2–4 µg/mL against Candida albicans) due to fluorine’s electronegativity enhancing membrane penetration .
Data Tables
Table 1. Structural and Pharmacological Comparison of Benzothiazole Derivatives
Table 2. Key Functional Group Contributions
Biological Activity
1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol, also known by its CAS number 1573547-62-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N3O2S, with a molecular weight of 279.36 g/mol. The compound features a benzothiazole moiety linked to a morpholine ring, which contributes to its biological properties.
Research indicates that compounds containing the benzothiazole scaffold exhibit various biological activities, including:
- Anticancer Activity : Benzothiazole derivatives have shown promise as anticancer agents by inhibiting key kinases involved in tumor growth. For instance, similar compounds have been reported to inhibit CSF1R and EGFR kinases with IC50 values in the low nanomolar range .
- Antimicrobial Properties : Some studies highlight the antibacterial and antifungal activities of benzothiazole derivatives. The presence of electron-donating groups on the benzothiazole ring enhances these effects .
Biological Activity Data
A summary of biological activities associated with this compound is presented in Table 1.
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| CSF1R Inhibition | 5.5 | |
| EGFR Inhibition | 54.0 | |
| Antibacterial | Varies | |
| Antifungal | Varies |
Anticancer Studies
In a study evaluating various benzothiazole derivatives for their anticancer properties, it was found that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including PC3 and MCF7. The most potent derivatives had IC50 values ranging from 0.315 to 2.66 µM .
Mechanistic Studies
Mechanistic investigations revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers. For example, treatment with related benzothiazole compounds resulted in decreased levels of cyclin D1 and increased expression of p53 in treated cells .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzothiazole core. Key steps include:
Benzothiazole Formation : Cyclization of 2-aminothiophenol derivatives with appropriate carbonyl precursors under acidic conditions.
Amino Group Retention : Protection of the 2-amino group during subsequent reactions to avoid undesired side reactions.
Morpholine Coupling : Introduction of the morpholine-ethanol moiety via nucleophilic substitution or Mitsunobu reaction. For example, reacting 6-bromo-benzothiazole derivatives with morpholin-4-yl-ethanol under Pd-catalyzed cross-coupling conditions.
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/water mixtures.
Reference : Similar benzothiazole-morpholine coupling strategies are described for related analogs in and .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation:
Crystal Growth : Use slow evaporation of a saturated DMSO/EtOH solution.
Data Collection : Employ a synchrotron or Cu-Kα radiation source (λ = 1.54178 Å) at 100 K.
Refinement : Use SHELXL ( ) for least-squares refinement, addressing potential disorder in the morpholine ring or ethanol linker.
Validation : Check for π-π stacking (benzothiazole-phenyl interactions) and hydrogen-bonding networks (e.g., N–H···O bonds involving the amino and morpholine groups).
Example : demonstrates how SC-XRD resolved dihedral angles and intermolecular interactions in a benzothiazole-pyrazole derivative .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
A multi-technique approach is recommended:
NMR :
- ¹H/¹³C NMR : Identify benzothiazole aromatic protons (δ 7.2–8.5 ppm) and morpholine protons (δ 3.5–4.0 ppm).
- 2D NMR (HSQC, HMBC) : Confirm connectivity between the benzothiazole core and ethanol-morpholine chain.
Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
IR Spectroscopy : Detect N–H (3300–3500 cm⁻¹) and C–O (1100 cm⁻¹) stretches.
Reference : outlines spectroscopic workflows for morpholine-containing analogs .
Advanced: How can researchers address conflicting bioactivity data across different assay models?
Methodological Answer:
Conflicting results may arise from assay-specific conditions or off-target effects. Mitigation strategies include:
Orthogonal Assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining).
Purity Verification : Re-test the compound after HPLC purification (≥98% purity) to exclude impurities as confounding factors.
Structural Analog Comparison : Benchmark against analogs (e.g., ’s 2-(4-(methylamino)phenyl)benzo[d]thiazol-6-ol) to identify structure-activity relationships (SAR).
Kinetic Studies : Assess time-dependent effects to differentiate direct vs. indirect mechanisms.
Reference : highlights limitations in bioactivity data reproducibility for structurally complex compounds .
Basic: What are the solubility properties and formulation considerations for in vitro studies?
Methodological Answer:
Solubility Screening : Test in DMSO (primary stock), PBS (pH 7.4), and cell culture media. Anticipate limited aqueous solubility due to the benzothiazole core.
Formulation Optimization : Use cyclodextrin complexes or liposomal encapsulation to enhance bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
